

A Comparative Guide to the Structure-Activity Relationship of Iodo-Methyl Quinolones

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Cat. No.: | B1331320 |

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of iodo-methyl quinolones, a promising class of antimicrobial agents. By objectively comparing their performance with other alternatives and presenting supporting experimental data, this document aims to facilitate further research and development in this area.

Introduction to Iodo-Methyl Quinolones

Quinolones are a well-established class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.^{[1][2][3]} The introduction of a fluorine atom at the C-6 position led to the development of fluoroquinolones, which exhibit enhanced potency and a broader spectrum of activity.^[4] Recent research has explored the incorporation of iodine and methyl groups into the quinolone scaffold, revealing significant impacts on their antimicrobial efficacy. The presence of an iodine atom, in particular, has been shown to enhance antibacterial and antifungal activities.^[2] This guide focuses on elucidating the SAR of these iodo-methyl substituted quinolones.

Quantitative Antimicrobial Data

The following tables summarize the in vitro antimicrobial activity of various iodo-substituted quinolone derivatives against selected microbial strains. The data is presented as Minimum

Inhibitory Concentration (MIC) in $\mu\text{g/mL}$, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of 6-Iodo-Substituted Carboxy-Quinolones against *Staphylococcus epidermidis*

| Compound ID | Substituent at C-2 | MIC ($\mu\text{g/mL}$) |
|-------------|--------------------|--------------------------|
| 4a | Phenyl | 125 |
| 4b | 4-Fluorophenyl | 62.5 |
| 4c | 4-Chlorophenyl | 31.25 |
| 4d | 4-Bromophenyl | 62.5 |

Data sourced from a study by Nicorescu et al. (2024).[\[1\]](#)

Table 2: Antifungal Activity of 6-Iodo-Substituted Carboxy-Quinolones against *Candida parapsilosis*

| Compound ID | Substituent at C-2 | MIC ($\mu\text{g/mL}$) |
|-------------|--------------------|--------------------------|
| 4s | 2-Furyl | 31.25 |
| 4t | 2-Thienyl | 62.5 |
| 4u | 3-Thienyl | 125 |

Data sourced from a study by Nicorescu et al. (2024).[\[1\]](#)

Table 3: Anti-MRSA Activity of 4-hydroxy-3-iodo-quinol-2-one

| MRSA Strain | MIC ($\mu\text{g/mL}$) |
|-----------------------|--------------------------|
| Irish hospital MRSA-1 | 0.097 |
| Distinct MRSA strain | 0.049 |
| Non-typeable MRSA | 0.049 |

Data sourced from a study by O'Donnell et al. (2010).[\[5\]](#)

Structure-Activity Relationship Insights

The data presented in the tables, along with broader research on quinolones, highlights several key SAR principles:

- C-2 Position: Substituents at the C-2 position significantly influence antimicrobial activity. As shown in Table 1, the presence and nature of the substituent on the phenyl ring at C-2 of 6-iodo-quinolones can modulate antibacterial potency against *S. epidermidis*. A 4-chlorophenyl substituent (4c) resulted in the lowest MIC value, indicating the highest potency among the tested analogs.[\[1\]](#) Generally, modifications at the C-2 position have been considered unfavorable for activity, with some exceptions.[\[6\]](#)
- C-3 Position: The carboxylic acid group at the C-3 position is essential for the antibacterial activity of quinolones, as it is involved in binding to the DNA gyrase-DNA complex.[\[7\]](#)[\[8\]](#)
- C-4 Position: The C-4-oxo group is crucial for antibacterial activity.[\[1\]](#)
- C-6 Position: The presence of a halogen at the C-6 position, such as iodine, has been shown to enhance antibacterial and antifungal activities.[\[1\]](#)[\[2\]](#) This is an extension of the principle observed with fluoroquinolones, where a fluorine atom at C-6 is monumental for activity.[\[1\]](#)
- N-1 Position: Alkyl or cyclopropyl substituents at the N-1 position are important for potency. The cyclopropyl group, in particular, has been shown to confer greater potency.[\[9\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Synthesis of 6-Iodo-Substituted Carboxy-Quinolines

This protocol is based on a one-pot, three-component synthesis method.[\[1\]](#)

Materials:

- Iodo-aniline

- Pyruvic acid
- Substituted aldehydes (e.g., benzaldehyde, 4-fluorobenzaldehyde)
- Trifluoroacetic acid (catalyst)
- Acetic acid (solvent)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate

Procedure:

- In a round-bottom flask, dissolve iodo-aniline (1 equivalent) and the desired substituted aldehyde (1 equivalent) in acetic acid.
- Add pyruvic acid (1 equivalent) to the mixture.
- Add a catalytic amount of trifluoroacetic acid.
- Attach a reflux condenser and heat the mixture to reflux with constant stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature, which will cause the product to precipitate.
- Collect the precipitate by vacuum filtration.
- Wash the crude product with cold acetic acid and then with water.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of antimicrobial agents.[\[1\]](#)

Materials:

- Test compounds (iodo-methyl quinolones)
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- Dimethyl sulfoxide (DMSO) for dissolving compounds
- Standardized microbial inoculum

Procedure:

- Prepare a stock solution of each test compound in DMSO.
- Perform serial two-fold dilutions of each compound in the appropriate broth medium in the wells of a 96-well plate.
- Prepare a positive control (medium with microbial inoculum, no compound) and a negative control (medium only).
- Prepare a standardized microbial inoculum adjusted to a specific concentration (e.g., 0.5 McFarland standard).
- Add 10 μ L of the standardized microbial inoculum to each well (except the negative control).
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 3: DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol is a standard method to assess the inhibitory activity of compounds against DNA gyrase.[\[2\]](#)[\[6\]](#)[\[10\]](#)

Materials:

- Purified DNA gyrase (subunits A and B)
- Relaxed pBR322 DNA (substrate)
- Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine)
- Test compounds
- Agarose gel electrophoresis equipment
- DNA staining agent (e.g., ethidium bromide)

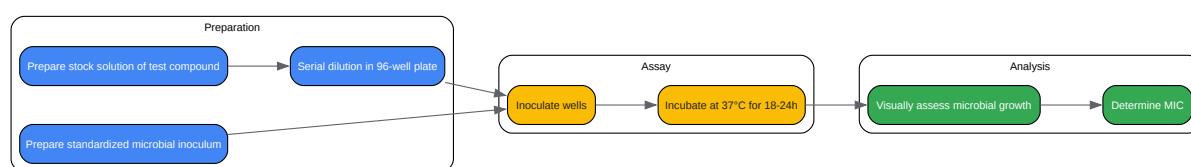
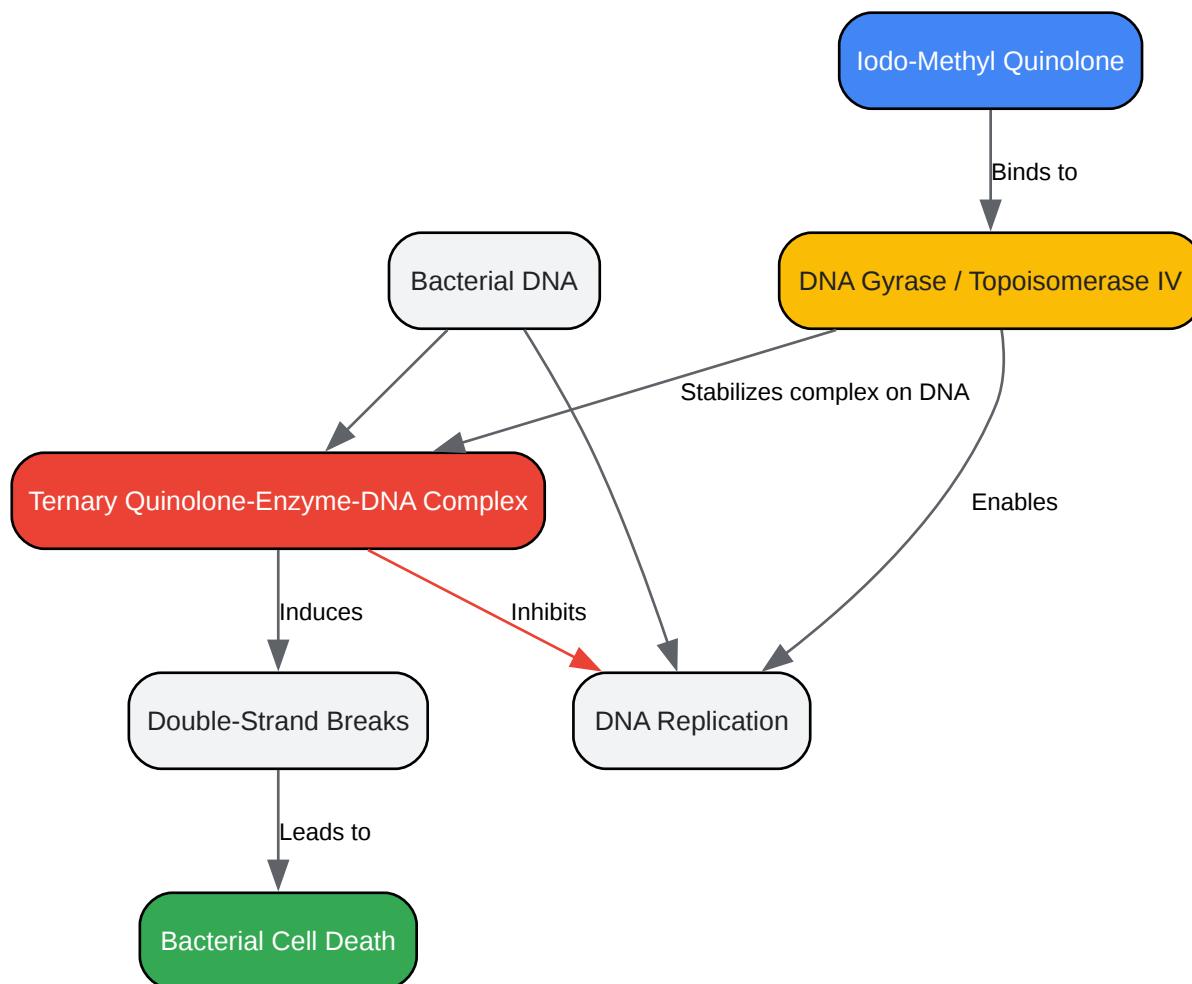
Procedure:

- Prepare reaction mixtures containing the assay buffer, relaxed pBR322 DNA, and various concentrations of the test compound.
- Initiate the reaction by adding the DNA gyrase enzyme to the mixtures.
- Incubate the reactions at 37°C for 1 hour.
- Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
- Analyze the DNA topoisomers by agarose gel electrophoresis.
- Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Visualizing Relationships and Workflows

Signaling Pathway of Quinolone Action

The primary mechanism of action for quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.^{[2][3]} These enzymes are crucial for managing DNA topology during replication. Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.^[3]



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